molecular formula C24H27NO7 B3063182 Medermycin CAS No. 60227-09-0

Medermycin

Cat. No. B3063182
CAS RN: 60227-09-0
M. Wt: 441.5 g/mol
InChI Key: NWPHOPMRDKFXFP-SIPAFCNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic K 73A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Gene Clustering

Medermycin, a Streptomyces aromatic C-glycoside antibiotic, is notable for its biosynthesis process involving polyketide synthase (PKS), post-PKS tailoring, and deoxysugar pathways. The this compound biosynthetic gene cluster (med cluster) was cloned from Streptomyces sp. AM-7161. The cluster's organization is unique due to the disconnected organization of its minimal PKS genes and the contiguous arrangement of six genes for deoxysugar angolosamine biosynthesis. The glycosyltransferase gene in the cluster hints at C-glycosylation involvement in this compound biosynthesis (Ichinose et al., 2003).

Stereochemical Control in Biosynthesis

The biosynthetic pathway of this compound is complex, especially regarding the formation of its pyran ring, which contains two chiral centers. The gene Med-ORF12 in the this compound biosynthetic cluster has been identified as crucial for stereochemical control at the C3 center of this compound, playing a role as a stereospecific ketoreductase. This discovery enhances understanding of the enantiomeric conformations in this compound's structure (He et al., 2015).

Structural Analysis and Modifications

Research on this compound has led to the discovery of new naphthoquinones from marine-derived Streptomyces sp. XMA39, including this compound-type compounds with potential bioactivity against various cancer cell lines and bacterial strains. These compounds feature unique structural elements, such as a rare 5,10-oxepindione ring system, and highlight the diversity and potential of this compound analogs in therapeutic applications (Jiang et al., 2018).

properties

CAS RN

60227-09-0

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NWPHOPMRDKFXFP-SIPAFCNMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)N(C)C)O

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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